molecular formula C21H30N2O4 B13112382 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B13112382
M. Wt: 374.5 g/mol
InChI Key: GHPKDBBJZDTHCY-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is a seven-membered diazepane ring derivative with benzyl and tert-butyl carbamate protecting groups at positions 1 and 4, respectively, and an allyl substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing orexin receptor antagonists like Suvorexant analogs . The allyl group at position 2 distinguishes it from other diazepane derivatives, offering unique reactivity for further functionalization.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-prop-2-enyl-1,4-diazepane-1,4-dicarboxylate

InChI

InChI=1S/C21H30N2O4/c1-5-10-18-15-22(19(24)26-16-17-11-7-6-8-12-17)13-9-14-23(18)20(25)27-21(2,3)4/h5-8,11-12,18H,1,9-10,13-16H2,2-4H3

InChI Key

GHPKDBBJZDTHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1CC=C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or diacid under acidic or basic conditions.

    Introduction of Benzyl and Allyl Groups: The benzyl and allyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and allyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.

    Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionalities. This can be achieved using tert-butyl chloroformate or tert-butyl bromoacetate. Deprotection steps may involve acidic or basic hydrolysis to remove the protecting groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The benzyl group can be reduced to a methyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, OsO4

    Reducing Agents: Pd/C, hydrogen gas

    Bases: Sodium hydride, potassium carbonate

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products

    Epoxides: Formed from the oxidation of the allyl group

    Diols: Formed from the oxidation of the allyl group

    Methyl Derivatives: Formed from the reduction of the benzyl group

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays. Its ability to interact with proteins and enzymes makes it a valuable tool in studying biological processes.

    Medicine: Explored for its potential therapeutic applications. Compounds with diazepane rings have shown promise in the development of pharmaceuticals for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzyl and allyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substituents:

Compound Name Ring Type Substituents (Positions) CAS Number Molecular Weight Purity
Target Compound Diazepane 4-Benzyl, 1-tert-butyl, 2-allyl Not Provided ~350.41* N/A
1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate Diazepane 4-Benzyl, 1-tert-butyl, 5-methyl 1030377-24-2 349.40 97%
(R)-1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate Diazepane 4-Benzyl, 1-tert-butyl, 5-methyl (R) 1030377-24-2† 349.40 97%
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate Piperazine 4-Benzyl, 1-tert-butyl, 2-oxo 1228675-25-9 336.34 95%
1-tert-Butyl 4-ethyl 2-oxopiperidine-1,4-dicarboxylate Piperidine 1-tert-butyl, 4-ethyl, 2-oxo 1313498-26-8 271.31 N/A

*Estimated based on molecular formula C₁₈H₂₆N₂O₅ ().
†Same CAS as racemic mixture; enantiomeric resolution required .

Key Observations :

  • Substituent Effects : The 2-allyl group introduces a reactive site for cross-coupling or oxidation, unlike methyl or oxo groups in analogs. This allyl moiety may complicate purification but enables diverse synthetic modifications .

Physicochemical Properties

  • Stability : Similar diazepane derivatives are stored at 2–8°C under dry conditions, suggesting sensitivity to moisture and temperature .
  • Reactivity : The allyl group may participate in Heck couplings or epoxidation, unlike inert methyl or carbonyl groups in analogs .

Biological Activity

4-Benzyl 1-tert-butyl 2-allyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the diazepane class, characterized by its unique structural features including a diazepane ring, a benzyl group, a tert-butyl group, and an allyl group. Its molecular formula is C21H30N2O4C_{21}H_{30}N_{2}O_{4} with a molecular weight of approximately 374.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural composition of this compound enhances its biological activity through several mechanisms:

  • Diazepane Ring : Facilitates hydrogen bonding and hydrophobic interactions with biological targets.
  • Benzyl Group : Increases lipophilicity, aiding in membrane permeability.
  • Allyl Group : Known for enhancing reactivity and interaction capabilities with proteins and enzymes.

Research indicates that the compound can modulate enzyme activities through specific binding mechanisms. The presence of functional groups significantly enhances its interaction with various proteins, making it a promising candidate for further investigation in therapeutic applications.

Key Activities :

  • Enzyme Modulation : The compound has been shown to act as a ligand in biochemical assays, potentially influencing the activity of specific enzymes.
  • Therapeutic Potential : Its unique structural features suggest possible applications in treating diseases such as cancer and cardiovascular conditions.

Enzyme Interaction Studies

Recent studies have focused on the interactions of this compound with various enzymes. For instance:

  • Inhibition of HDAC Activity : The compound was screened alongside a library of natural compounds for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer biology. It demonstrated significant inhibitory effects on specific HDAC isoforms, indicating potential as an epigenetic modifier .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of the compound against different cancer cell lines:

Cell LineCompound ConcentrationObserved Effect
MDA-MB-231 (Breast Cancer)50 µg/mLSignificant antimigratory activity
HeLa (Cervical Cancer)100 µg/mLInhibition of cell proliferation

These findings highlight the compound's potential as an anticancer agent through modulation of cellular pathways involved in migration and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylateContains an ethyl group instead of an allyl groupLacks the unique reactivity associated with the allyl group
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateContains a hydroxymethyl group instead of an allyl groupHydroxymethyl group may alter biological activity compared to allyl

The allyl group in our target compound contributes significantly to its enhanced biological activity compared to similar compounds lacking this feature .

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